[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine

Lipophilicity Drug Design Physicochemical Property

[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is an aryl sulfonohydrazide building block with molecular formula C16H14N2O2S and a molecular weight of 298.4 g/mol. It features a naphthalene-1-sulfonyl group linked via a para-phenylene spacer to a hydrazine moiety, resulting in a high calculated lipophilicity (XLogP3 = 3.2) and three rotatable bonds.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 881210-46-4
Cat. No. B12606526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine
CAS881210-46-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)NN
InChIInChI=1S/C16H14N2O2S/c17-18-13-8-10-14(11-9-13)21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,17H2
InChIKeyOATHUOCHZIIWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine (CAS 881210-46-4): Physicochemical Profile and Structural Differentiation from Common Sulfonyl Hydrazides


[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is an aryl sulfonohydrazide building block with molecular formula C16H14N2O2S and a molecular weight of 298.4 g/mol [1]. It features a naphthalene-1-sulfonyl group linked via a para-phenylene spacer to a hydrazine moiety, resulting in a high calculated lipophilicity (XLogP3 = 3.2) and three rotatable bonds [1]. This architecture distinguishes it from simpler sulfonyl hydrazides such as p-toluenesulfonyl hydrazide and naphthalene-2-sulfonohydrazide.

Why Generic Sulfonyl Hydrazides Cannot Substitute for [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine in Demanding Applications


Simple sulfonyl hydrazides such as p-toluenesulfonyl hydrazide (MW 186.23, LogP ~0.5) and naphthalene-2-sulfonohydrazide (MW 222.27) lack the extended aromatic system and phenyl spacer that jointly elevate the lipophilicity, molecular size, and conformational flexibility of the target compound [1]. The combination of the naphthalene-1-sulfonyl group with the para-substituted phenylhydrazine creates a unique electronic and steric environment that influences both the reactivity of the hydrazine group (e.g., in hydrazone formation) and the compound’s potential for hydrophobic target engagement in biological systems. Substituting with generic analogs would alter these critical parameters, potentially compromising performance in structure-activity-relationship (SAR)-dependent applications such as medicinal chemistry lead optimization or where specific supramolecular interactions are required.

[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine: Head-to-Head Physicochemical and Biological Activity Comparison Guide for Procurement Decisions


Elevated Lipophilicity (XLogP3 = 3.2) Distinguishes the Target Compound from p-Toluenesulfonyl Hydrazide (LogP ~0.5)

The target compound exhibits a calculated XLogP3 of 3.2, compared to an estimated LogP of approximately 0.5 for p-toluenesulfonyl hydrazide (CAS 1576-35-8), a widely used sulfonyl hydrazide reagent [1]. This 2.7-log unit difference indicates substantially higher lipophilicity, a property that is strongly correlated with passive membrane permeability and hydrophobic protein–ligand interactions.

Lipophilicity Drug Design Physicochemical Property

Increased Molecular Weight and Rotatable Bond Count Offer Enhanced Conformational Flexibility Relative to p-Toluenesulfonyl Hydrazide

The target compound has a molecular weight of 298.4 g/mol and 3 rotatable bonds, versus 186.23 g/mol and 1 rotatable bond for p-toluenesulfonyl hydrazide [1]. The additional phenyl spacer contributes 112.2 Da to the molecular weight and introduces two extra rotational degrees of freedom, which can influence how the molecule accommodates binding pockets and affects pharmacokinetic parameters such as solubility and metabolic stability.

Molecular Weight Conformational Flexibility SAR

Sulfonylhydrazone Class Demonstrates Potent Antibacterial MIC50 Values Against S. aureus (0.21 μM) and E. coli (0.44 μM)

Although specific antibacterial data for [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine are not yet published, its direct conversion to arylsulfonylhydrazones—a compound class that has yielded potent FabH inhibitors—is straightforward. The most active arylsulfonylhydrazone in a recent study exhibited MIC50 values of 0.21 μM against Staphylococcus aureus and 0.44 μM against Escherichia coli [1]. Given that molecular docking identified the sulfonylhydrazone moiety as critical for FabH hydrogen-bonding, the target compound is a logical precursor for generating analogs with similar potency.

Antimicrobial FabH Inhibitor MIC50

Aryl Sulfonyl Hydrazine Class Enables High-Yielding (up to 90%) Disulfenylation Reactions Under Green Conditions

Aryl sulfonyl hydrazines have been demonstrated as effective sulfenylation reagents in iodophor-catalyzed disulfenylation of amino naphthalenes, achieving yields up to 90% under metal-free, aqueous conditions [1]. Although the target compound has not been specifically evaluated in this transformation, its structural similarity to phenylsulfonyl hydrazine suggests comparable reactivity, offering a practical entry into diaryl sulfide synthesis for medicinal chemistry and materials science applications.

Synthetic Utility Disulfenylation Green Chemistry

Cytotoxic Potential of Sulfonylhydrazide Derivatives Against HepG-2 Cells: IC50 = 3.99 μM vs. Doxorubicin (IC50 = 4.50 μM)

In a 2024 study, a salicylic acid-5-sulfohydrazide derivative (compound 8a) displayed superior cytotoxicity against HepG-2 hepatocellular carcinoma cells, with an IC50 of 3.99 ± 0.2 μM compared to 4.50 ± 0.2 μM for the reference drug Doxorubicin [1]. While the target compound is structurally distinct, it shares the sulfonylhydrazide core—a feature highlighted by molecular docking as critical for FGFR4 binding—suggesting that [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine could serve as a scaffold for designing novel anticancer agents with potentially improved potency.

Cytotoxicity Anticancer Sulfonylhydrazide

Where [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine (CAS 881210-46-4) Delivers the Strongest Value: Key Application Scenarios


Medicinal Chemistry: Synthesis of Antibacterial Sulfonylhydrazones Targeting FabH

The target compound can be condensed with aldehydes or ketones to generate arylsulfonylhydrazones—a validated antibacterial chemotype with reported MIC50 values as low as 0.21 μM against S. aureus [1]. Its high lipophilicity (XLogP3 = 3.2) is expected to promote passive bacterial membrane penetration, and the naphthalene-1-sulfonyl group may engage in π–π stacking interactions with the FabH active site, as predicted by molecular docking studies [1].

Green Organic Synthesis: Precursor for C–S Bond-Forming Reactions in Aqueous Media

Aryl sulfonyl hydrazines analogous to the target compound have been employed as odorless sulfenylation reagents in metal-free disulfenylation reactions, achieving up to 90% yield in water [2]. The target compound is expected to participate similarly, enabling the construction of diaryl sulfide libraries under environmentally benign conditions—a key requirement for industrial-scale pharmaceutical intermediate production.

Anticancer Lead Discovery: Scaffold for Sulfonylhydrazide-Based Cytotoxic Agents

Sulfonylhydrazide derivatives have shown IC50 values as low as 3.99 μM against HepG-2 cancer cells, outperforming Doxorubicin [3]. The target compound provides a naphthalene-1-sulfonyl-substituted hydrazine core that can be further elaborated to optimize FGFR4 binding affinity, making it a strategic starting material for structure–activity relationship campaigns in oncology drug discovery.

Material Science: Potential Blowing Agent for High-Temperature Thermoplastics

Arylsulfonyl hydrazones are established as high-temperature blowing agents for polycarbonates and polyesters, decomposing controllably to release nitrogen gas [4]. Although specific decomposition data for the target compound are not published, its structural analogy to patented naphthalene-containing sulfonyl hydrazones supports exploration in foamed engineering plastics where elevated decomposition temperatures and minimal odor are required.

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